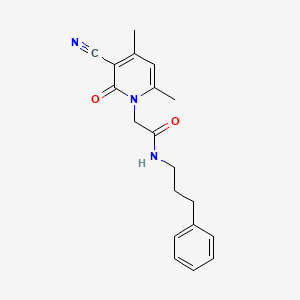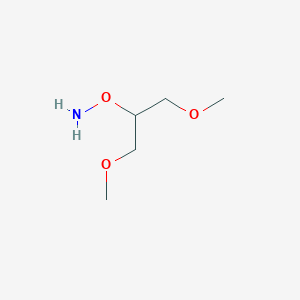
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has shown promise in the field of oncology. A study published in MDPI Pharmaceuticals discusses thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety, which are structurally similar to the compound . These analogues have been investigated for their antiproliferative effects and showed efficacy within the IC50 range of 1 to 7 μM against cancer cell lines, making them potential candidates for anticancer drugs .
Antimicrobial Activity
Another significant application is in antimicrobial treatments. The same study from MDPI Pharmaceuticals revealed that certain molecules in the series possessed potent activity against selective strains of bacteria and fungi, with MIC ranges of 3.58 to 8.74 µM. This indicates that derivatives of the compound could be developed into effective antimicrobial agents .
Antioxidant Properties
The derivatives of this compound have also been evaluated for their antioxidant capabilities. In the DPPH assay, one of the analogues demonstrated potent antioxidant activity with an IC50 of 22.3 µM, compared to the positive control ascorbic acid with an IC50 of 111.6 µM. This suggests that the compound could be useful in combating oxidative stress-related diseases .
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of novel derivatives with potential therapeutic applications. For instance, the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives has been reported, which exhibited significant antibacterial and antifungal activity .
Molecular Modeling and Drug Design
The compound’s derivatives can be used in molecular modeling to predict interactions with biological targets. Docking studies with the crystal structure of oxidoreductase protein organisms have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives, indicating their potential in drug design .
Biological Potential of Indole Derivatives
While not directly related to the compound, research on indole derivatives, which share a common structural motif, has highlighted their diverse biological and clinical applications. This includes pharmacological activities such as anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory actions. This suggests that the compound , due to its structural complexity, may also possess a range of biological activities .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-3-5-14(10-13)18(20)19-11-17(12-19)24(21,22)16-8-6-15(23-2)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMWWLDJACQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
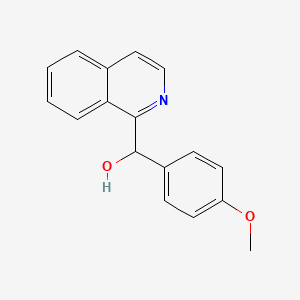
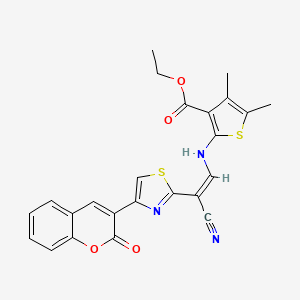
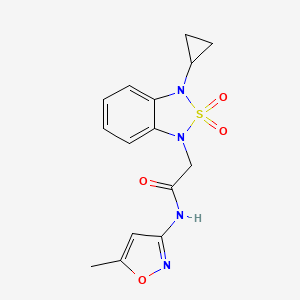
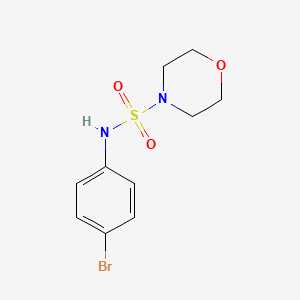
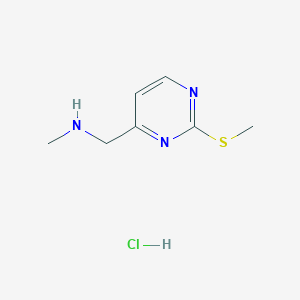

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
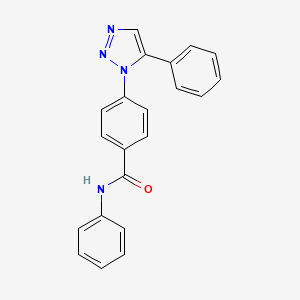
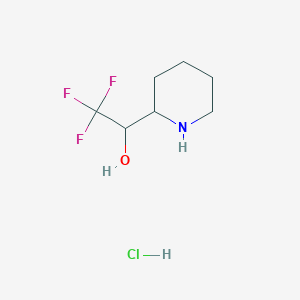

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
